molecular formula C22H21ClN2O B3361310 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-36-3

8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B3361310
CAS No.: 918646-36-3
M. Wt: 364.9 g/mol
InChI Key: ZVTYQSXWEWJCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound characterized by its unique structural framework. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and multiple methyl groups in its structure suggests potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available quinoline derivatives.

    Chlorination: Introduction of the chlorine atom is achieved through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.

    Cyclization: The final step involves cyclization to form the biquinoline structure, often facilitated by acidic or basic catalysts under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.

    Catalyst Selection: Using efficient and reusable catalysts to minimize costs and environmental impact.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence its binding affinity and selectivity towards these targets, affecting pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound but without the chlorine and methyl groups.

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    8-Chloroquinoline: A simpler analog with only the chlorine substituent.

Uniqueness

8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of chlorine and multiple methyl groups can enhance its stability, reactivity, and potential biological activity compared to simpler quinoline derivatives.

This detailed overview provides a comprehensive understanding of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

8-chloro-3,4,4,5-tetramethyl-1-quinolin-3-yl-3H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O/c1-13-9-10-17(23)20-19(13)22(3,4)14(2)21(26)25(20)16-11-15-7-5-6-8-18(15)24-12-16/h5-12,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTYQSXWEWJCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(C=CC(=C2C1(C)C)C)Cl)C3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40845311
Record name 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40845311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918646-36-3
Record name 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40845311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 2
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 3
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 4
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 5
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 6
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.